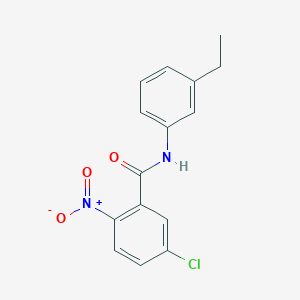![molecular formula C28H20N2O2 B330200 N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B330200.png)
N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide is an organic compound with the molecular formula C28H20N2O2 This compound is characterized by its complex structure, which includes a benzene ring and two naphthalene moieties connected through carboxamide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with naphthalene-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide may involve more efficient and scalable methods. These methods could include the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzene-1,3-dicarboxylic acid and naphthalene-1-carboxylic acid.
Reduction: Formation of N,N’-benzene-1,3-diyldinaphthalene-1-amine.
Substitution: Formation of halogenated derivatives such as brominated naphthalene.
Wissenschaftliche Forschungsanwendungen
N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Wirkmechanismus
The mechanism of action of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-carboxamide: A simpler analogue with one naphthalene moiety.
Benzene-1,3-dicarboxamide: Contains two amide groups attached to a benzene ring without the naphthalene moieties.
N,N’-benzene-1,4-diyldinaphthalene-1-carboxamide: Similar structure but with different positional isomerism.
Uniqueness
N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C28H20N2O2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(25-16-5-10-19-8-1-3-14-23(19)25)29-21-12-7-13-22(18-21)30-28(32)26-17-6-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,31)(H,30,32) |
InChI-Schlüssel |
MGJHQFVTPUAYER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B330117.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B330122.png)
![2-(benzyloxy)-N-(6-bromo-2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B330127.png)
![3-{4-nitrophenyl}-N-{2-[4-(3-{4-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}acrylamide](/img/structure/B330128.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330130.png)

![2-(4-bromophenyl)-N-[2-(4-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330133.png)
![2-[5-(benzyloxy)-2-bromophenyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330134.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B330136.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330137.png)
![(E)-1-{2,5-DIMETHYL-4-[(E)-3-PHENYL-2-PROPENOYL]PIPERAZINO}-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B330138.png)
![Methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B330140.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330141.png)
